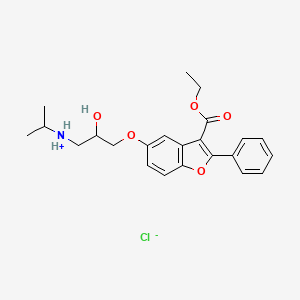

3-Benzofurancarboxylic acid, 5-(2-hydroxy-3-(isopropylamino)propoxy)-2-phenyl-, ethyl ester, hydrochloride

Description

This compound is a benzofuran derivative with a complex substitution pattern. The core structure consists of a benzofuran ring substituted at the 3-position with an ethoxycarbonyl group (ethyl ester), at the 2-position with a phenyl group, and at the 5-position with a 2-hydroxy-3-(isopropylamino)propoxy chain. The hydrochloride salt enhances solubility and stability, typical for amine-containing pharmaceuticals .

Properties

CAS No. |

76410-43-0 |

|---|---|

Molecular Formula |

C23H28ClNO5 |

Molecular Weight |

433.9 g/mol |

IUPAC Name |

[3-[(3-ethoxycarbonyl-2-phenyl-1-benzofuran-5-yl)oxy]-2-hydroxypropyl]-propan-2-ylazanium;chloride |

InChI |

InChI=1S/C23H27NO5.ClH/c1-4-27-23(26)21-19-12-18(28-14-17(25)13-24-15(2)3)10-11-20(19)29-22(21)16-8-6-5-7-9-16;/h5-12,15,17,24-25H,4,13-14H2,1-3H3;1H |

InChI Key |

IAENDNHRIUZOAV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(C[NH2+]C(C)C)O)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: Ethyl 5-bromo-2-benzofuran Carboxylate Intermediate

A key intermediate is ethyl 5-bromo-2-benzofuran carboxylate, synthesized via:

- Cyclization of 5-bromosalicylaldehyde derivatives , followed by substitution and esterification steps.

- Typical solvents include ethanol or acetonitrile.

- Organic bases such as triethylamine or N,N-diisopropylethylamine are used to promote ring closure and substitution reactions.

- Reaction temperatures range from room temperature to reflux (50-130 °C), with reaction times from several hours to overnight depending on the step.

- Example: Refluxing ethyl 2-bromo-3-(5-nitro-2-hydroxyphenyl)propionate in acetonitrile with triethylamine for 8 hours yields ethyl 5-nitrobenzofuran-2-carboxylate with ~87% yield.

Reduction and Amination Steps

The nitro group on the benzofuran intermediate is reduced to an amine using catalytic hydrogenation:

Amination involves reacting the amine intermediate with alkylating agents such as bis(2-chloroethyl)amine hydrochloride in the presence of sodium carbonate in isopropanol:

Side Chain Introduction: 5-(2-hydroxy-3-(isopropylamino)propoxy) Substitution

- The hydroxy and isopropylamino functionalities are introduced via nucleophilic substitution using appropriate amino alcohols.

- Typical conditions:

- Workup includes:

Purification and Salt Formation

- Purification methods include:

- The hydrochloride salt is formed by treatment with methanesulfonic acid chloride or hydrochloric acid under controlled conditions (e.g., stirring at 80 °C for 2 hours).

- Final drying under vacuum yields the hydrochloride salt with yields ranging from 46% to 99% depending on the step and scale.

Summary Table of Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization & Esterification | 5-bromosalicylaldehyde, triethylamine | Ethanol, Acetonitrile | Reflux (50-130 °C) | 4-8 hours | 87 | Ring closure and substitution |

| Nitro Reduction | Pd/C catalyst, H2 (0.3-0.5 MPa) | Ethanol | 10-30 °C | 3 hours | 98 | High yield catalytic hydrogenation |

| Amination | Bis(2-chloroethyl)amine hydrochloride, Na2CO3 | Isopropanol | 50-60 °C | 4 hours | 85 | Alkylation to introduce amino group |

| Side Chain Attachment | Sodium hydride, amino alcohol, potassium carbonate | THF, DMF, Ethanol | -5 °C to RT | Overnight | 58-99 | Nucleophilic substitution, base promoted |

| Purification & Salt Formation | Preparative HPLC, ion exchange resin, acid treatment | Various | RT to 80 °C | 2-20 min to hours | 46-99 | Isolation of hydrochloride salt |

Research Discoveries and Optimization Insights

- Protection of nitrogen groups during Friedel-Crafts acylation is often necessary to improve yields and avoid side reactions, but complicates scale-up.

- Continuous reaction setups combining ring opening and ring closing steps in ethanol can improve efficiency and reduce reaction times.

- Use of ion exchange resins in purification significantly enhances product purity and yield, facilitating removal of residual bases and impurities.

- Careful temperature control during side chain attachment prevents decomposition and side reactions, improving overall yield and reproducibility.

- Hydrogenation under mild pressure and temperature conditions ensures selective reduction of nitro groups without affecting other sensitive functionalities.

Chemical Reactions Analysis

Synthetic Pathways

The compound’s synthesis likely involves multi-step reactions:

a. Benzofuran Core Formation

-

Benzofuran scaffolds are typically synthesized via intramolecular cyclization of substituted phenols with α,β-unsaturated carbonyl compounds or via Pechmann condensation under acidic conditions12.

-

For the 3-carboxylic acid ethyl ester group: Esterification of the carboxylic acid intermediate with ethanol using acid catalysts (e.g., ) or enzymatic methods (e.g., lipases)3.

b. Propoxy Side-Chain Introduction

-

The 5-(2-hydroxy-3-(isopropylamino)propoxy) group may be introduced via nucleophilic substitution. For example:

Example Reaction Sequence:

Reactivity of Functional Groups

a. Ethyl Ester Hydrolysis

-

The ethyl ester () undergoes acid- or base-catalyzed hydrolysis :

Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Alkaline hydrolysis | 1M NaOH, 80°C, 4h | 3-Benzofurancarboxylic acid | 36 |

| Enzymatic hydrolysis | Novozym® 435, 50°C, solvent-free | Same as above (high yield) | 3 |

b. Amino Group Reactivity

-

The isopropylamino group () participates in:

c. Ether Linkage Stability

-

The propoxy ether () is stable under mild conditions but cleaves under strong acids (e.g., )2.

Degradation Pathways

-

Photolytic cleavage : Benzofuran derivatives with labile ether bonds (e.g., benzylic amines) may degrade under UV light7.

-

Oxidative degradation : The hydroxy group may oxidize to a ketone under strong oxidizing agents (e.g., )4.

Comparative Data from Structural Analogs

-

Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate (CID: 4610-75-7):

-

Ethyl 4-[2-hydroxy-3-(isopropylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate (PubChem CID 489104):

-

Contains a similar hydroxy-isopropylamino-propoxy chain, synthesized via epoxide ring-opening4.

-

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of 3-benzofurancarboxylic acid exhibit significant antimicrobial properties. A study synthesized several derivatives and evaluated their activity against various bacterial strains. Compounds derived from this acid demonstrated effectiveness against Gram-positive bacteria and certain fungi, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL . This suggests potential applications in developing new antimicrobial agents.

2. Anticancer Properties

The anticancer potential of benzofuran derivatives has been extensively documented. For instance, certain derivatives have shown cytotoxic effects against ovarian carcinoma and hepatocellular carcinoma cell lines. Specifically, compounds were found to induce apoptosis in cancer cells, indicating their potential as chemotherapeutic agents . The mechanism of action appears to involve interactions with genomic DNA, leading to cellular toxicity .

3. Bioactive Compound Development

The compound's structure allows for the exploration of its bioactive properties. Studies have highlighted its potential in modulating biological activities such as antioxidant and anti-inflammatory effects. These attributes are crucial for developing therapeutic agents that can mitigate various diseases .

Nanotechnology Applications

1. Polyphenol-Containing Nanoparticles

The integration of benzofuran derivatives into nanotechnology has opened new avenues for biomedical applications. The phenolic nature of these compounds facilitates their use in creating nanoparticles that exhibit antioxidative properties and enhance drug delivery systems. These nanoparticles can be engineered for specific therapeutic applications, including cancer therapy and biosensing technologies .

2. Particle Engineering

Phenolic-enabled nanotechnology (PEN) has emerged as a versatile platform for synthesizing nanomaterials with tailored properties. The unique reactivity of phenolic compounds allows for the development of nanohybrids that can be utilized in drug delivery and disease treatment strategies . This area is particularly promising for creating multifunctional systems capable of targeting specific tissues or cells.

Case Studies

Mechanism of Action

The mechanism of action of 3-Benzofurancarboxylic acid, 5-(2-hydroxy-3-(isopropylamino)propoxy)-2-phenyl-, ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

*Calculated based on IUPAC name and standard atomic weights.

Substituent Effects on Bioactivity

- This contrasts with WAY-299845-A’s piperidinomethyl group, which targets neurological pathways .

- Ester vs. Carboxylic Acid: Ethyl ester derivatives (e.g., target compound, ) improve membrane permeability compared to free carboxylic acids (e.g., Salvianolic Acid B) but may require hydrolysis for activation .

- Antimicrobial Activity : Ethyl 5-hydroxy-2-(2-methoxyphenyl)benzofuran-3-carboxylate () shows Gram-positive antibacterial activity (MIC 50–200 µg/mL), suggesting that hydroxyl and aromatic substituents are critical for microbial targeting .

Physicochemical Properties

- Hydrochloride Salts : The target compound’s hydrochloride salt improves aqueous solubility, similar to yohimbine hydrochloride () and berberine hydrochloride (). Acid stability data for nicardipine hydrochloride () implies that the target compound may require pH-controlled formulations .

- LogP and Solubility: The target compound’s isopropylamino and propoxy groups likely increase hydrophilicity compared to simpler esters like ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate (, LogP ~3.7).

Biological Activity

3-Benzofurancarboxylic acid, 5-(2-hydroxy-3-(isopropylamino)propoxy)-2-phenyl-, ethyl ester, hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a benzofuran moiety, a carboxylic acid functional group, and an ethyl ester, which together enhance its pharmacological properties.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multiple steps, including advanced techniques such as microwave-assisted synthesis to improve yield and purity. The presence of the isopropylamino group and the phenyl ring contributes to its diverse biological activities.

Biological Activities

Research indicates that derivatives of 3-benzofurancarboxylic acid exhibit significant biological activities, including:

- Antimicrobial Activity : Several studies have shown that derivatives possess antimicrobial properties against various bacterial strains. For instance, certain compounds demonstrated activity against Gram-positive bacteria with MIC values ranging from 50 to 200 μg/mL. Notably, compounds VI and III exhibited antifungal activity against Candida strains with MIC values of 100 μg/mL .

- Anticancer Activity : Benzofuran derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For example, specific derivatives activated caspases indicative of apoptosis in K562 cells, suggesting a mechanism of action involving programmed cell death . The antiproliferative activity was particularly pronounced in breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values for some derivatives being as low as 2.52 μM .

- Carbonic Anhydrase Inhibition : Some benzofuran-based carboxylic acids have been identified as effective inhibitors of carbonic anhydrase IX (hCA IX), a metalloenzyme linked to tumorigenicity. Compounds demonstrated submicromolar inhibition with KIs ranging from 0.56 to 0.91 μM .

The biological mechanisms underlying the activities of 3-benzofurancarboxylic acid derivatives are multifaceted:

- Apoptosis Induction : The activation of caspases suggests that these compounds can induce apoptosis in cancer cells through mitochondrial pathways .

- DNA Intercalation : Some studies indicate that these compounds may intercalate with DNA, inhibiting its cleavage by endonucleases, which could contribute to their anticancer effects .

- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels in treated cells, leading to cellular stress and apoptosis .

Table 1: Antimicrobial Activity of Selected Derivatives

| Compound | Microbial Target | MIC (μg/mL) |

|---|---|---|

| III | Gram-positive bacteria | 50-200 |

| VI | C. albicans | 100 |

| IV | Gram-negative bacteria | 150 |

Table 2: Anticancer Activity Against Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9e | MDA-MB-231 | 2.52 ± 0.39 |

| 9b | MCF-7 | 14.91 ± 1.04 |

| Dox | MDA-MB-231 | 2.36 ± 0.18 |

Q & A

Q. What are the key structural features and spectroscopic characterization methods for this compound?

The compound contains a benzofuran core substituted with a phenyl group at position 2, a hydroxy-isopropylaminopropoxy chain at position 5, and an ethyl ester hydrochloride moiety. Key characterization methods include:

- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry, particularly for the hydroxypropoxy chain .

- High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

- HPLC-UV for purity assessment, with methods optimized using C18 columns and acidic mobile phases (e.g., 0.1% formic acid in water/acetonitrile) .

Q. What synthetic routes are reported for benzofurancarboxylic acid derivatives?

- Core benzofuran synthesis : Cascade [3,3]-sigmatropic rearrangements or Friedel-Crafts cyclization to construct the benzofuran ring .

- Functionalization : Alkylation or Mitsunobu reactions to introduce the hydroxy-isopropylaminopropoxy side chain, followed by esterification and hydrochloride salt formation .

- Example: Ethyl ester derivatives are typically prepared via acid-catalyzed esterification under reflux conditions .

Q. What preliminary biological activities are associated with structurally related benzofuran derivatives?

- Antimicrobial activity : Derivatives of 3-benzofurancarboxylic acid show moderate antifungal activity against Candida albicans and Aspergillus niger (MIC = 16–32 μg/mL) .

- Antioxidant properties : Salvianolic acid analogs (structurally similar) exhibit radical scavenging activity in DPPH assays (IC₅₀ = 10–20 μM) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the hydroxypropoxy side chain installation?

- Methodological refinement : Use in situ protection of the hydroxy group (e.g., TBS ether) during alkylation to prevent side reactions. Deprotection with TBAF improves yield (>75%) .

- Stereochemical control : Chiral auxiliaries or enzymatic resolution (e.g., lipase-catalyzed hydrolysis) ensure enantiopure hydroxypropoxy intermediates .

Q. How do contradictory reports on biological activity arise, and how can they be resolved?

- Case study : Antifungal activity varies due to substituent positioning. For example, 3-benzofurancarboxylic acid derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced activity, while bulky substituents reduce efficacy .

- Resolution : Conduct comparative dose-response assays (IC₅₀) across standardized fungal strains and validate via time-kill kinetics .

Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices?

- LC-MS/MS : Use electrospray ionization (ESI+) in MRM mode with transitions m/z 500 → 482 (quantifier) and 500 → 354 (qualifier) .

- Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges (recovery >85%) and matrix-matched calibration to mitigate ion suppression .

Q. How does the hydrochloride salt form impact solubility and bioavailability?

- Solubility studies : The hydrochloride salt increases aqueous solubility (e.g., 2.5 mg/mL in PBS pH 7.4 vs. 0.3 mg/mL for free base) .

- Bioavailability : Salt formation enhances intestinal absorption in in vitro Caco-2 permeability assays (Papp = 8.2 × 10⁻⁶ cm/s) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.